molecular formula C24H29N5O3 B562332 Valsartan-d3 CAS No. 1331908-02-1

Valsartan-d3

Numéro de catalogue: B562332
Numéro CAS: 1331908-02-1
Poids moléculaire: 438.5 g/mol
Clé InChI: ACWBQPMHZXGDFX-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Valsartan-d3 is a deuterated form of Valsartan, an angiotensin II receptor blocker used primarily to manage hypertension and heart failure. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification makes this compound a valuable tool in pharmacological research and drug development.

Applications De Recherche Scientifique

Valsartan-d3 is widely used in scientific research due to its enhanced stability and unique properties. Applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Valsartan.

    Drug Development: Helps in the development of new angiotensin II receptor blockers with improved efficacy and safety profiles.

    Biological Research: Used to investigate the role of angiotensin II in various physiological and pathological processes.

    Industrial Applications: Employed in the production of stable isotope-labeled compounds for analytical purposes.

Mécanisme D'action

Valsartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which selectively bind to angiotensin receptor 1 (AT1) and prevent angiotensin II from binding and exerting its hypertensive effects .

Safety and Hazards

Valsartan is generally considered safe, but some versions of the drug have been found to contain an impurity that doesn’t meet FDA’s safety standards . The FDA is currently investigating this issue .

Orientations Futures

Valsartan is currently being used to treat high blood pressure, heart failure, and left ventricular failure after a heart attack . The FDA is investigating the presence of impurities in Valsartan and other angiotensin II receptor blockers (ARBs) used to treat high blood pressure and heart failure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Valsartan-d3 involves the incorporation of deuterium atoms into the Valsartan molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure efficient incorporation of deuterium.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Employing techniques like chromatography to isolate and purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Valsartan-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Comparaison Avec Des Composés Similaires

Valsartan-d3 is compared with other angiotensin II receptor blockers such as:

  • Telmisartan
  • Losartan
  • Olmesartan
  • Irbesartan

Uniqueness:

  • Deuterium Incorporation: The presence of deuterium atoms enhances metabolic stability and prolongs the half-life of this compound compared to its non-deuterated counterparts.
  • Pharmacokinetic Advantages: Improved pharmacokinetic properties make this compound a valuable tool in drug development and research.

Propriétés

Numéro CAS

1331908-02-1

Formule moléculaire

C24H29N5O3

Poids moléculaire

438.5 g/mol

Nom IUPAC

3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3

Clé InChI

ACWBQPMHZXGDFX-FIBGUPNXSA-N

SMILES isomérique

[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

SMILES canonique

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Synonymes

N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine-d3;  _x000B_CGP 48933-d3;  Diovan-d3;  Nisis-d3;  Tareg-d3;  Valsartan-d3;  _x000B_

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.